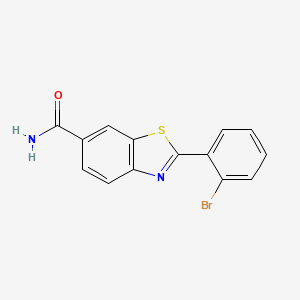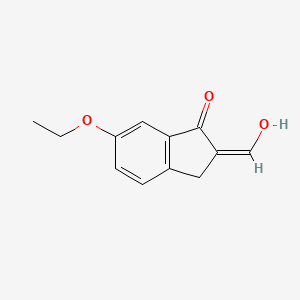
4Chloro3TrifluoromethoxyphenylboornicAcid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4Chloro3TrifluoromethoxyphenylboornicAcid, commonly known as CF3B or 4-CTF-B, is a boronic acid derivative that has been extensively studied in recent years due to its potential applications in organic synthesis and medicinal chemistry. This compound is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane (DCM).
Mecanismo De Acción
The mechanism of action of CF3B is not well understood, but it is believed to act as a boronic acid inhibitor of enzymes involved in various biochemical pathways. CF3B has been shown to inhibit the activity of proteasomes, which are involved in protein degradation, and histone deacetylases, which are involved in gene expression regulation. CF3B has also been shown to inhibit the activity of the enzyme aldose reductase, which is involved in the development of diabetic complications.
Biochemical and Physiological Effects
CF3B has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-diabetic effects. In cancer cells, CF3B has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In inflammation models, CF3B has been shown to reduce inflammation and oxidative stress. In diabetic models, CF3B has been shown to reduce blood glucose levels, improve insulin sensitivity, and prevent diabetic complications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CF3B has several advantages for lab experiments, including its stability, solubility, and versatility in organic synthesis. CF3B is stable under a wide range of conditions and can be easily handled and stored. CF3B is also soluble in a variety of organic solvents, which makes it easy to use in organic synthesis. However, CF3B has some limitations, including its high cost and limited availability.
Direcciones Futuras
There are several future directions for the study of CF3B. One direction is the investigation of the structure-activity relationship of CF3B and its derivatives for the development of more potent and selective inhibitors of enzymes involved in various biochemical pathways. Another direction is the exploration of the potential applications of CF3B in materials science, such as the synthesis of boron-containing materials with unique properties. Finally, the investigation of the pharmacokinetics and pharmacodynamics of CF3B in vivo is necessary for the development of CF3B as a potential drug candidate for the treatment of cancer, diabetes, and other diseases.
Conclusion
In conclusion, CF3B is a boronic acid derivative that has been extensively studied in recent years due to its potential applications in organic synthesis and medicinal chemistry. CF3B has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-diabetic effects. CF3B has several advantages for lab experiments, including its stability, solubility, and versatility in organic synthesis. There are several future directions for the study of CF3B, including the investigation of the structure-activity relationship, exploration of potential applications in materials science, and investigation of the pharmacokinetics and pharmacodynamics in vivo.
Métodos De Síntesis
CF3B can be synthesized using a variety of methods, including Suzuki-Miyaura cross-coupling reactions, palladium-catalyzed borylation, and copper-catalyzed borylation. The most common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an arylboronic acid with an aryl halide in the presence of a palladium catalyst and a base. CF3B can be synthesized by reacting 4-chloro-3-trifluoromethoxyphenylboronic acid with a suitable aryl halide in the presence of a palladium catalyst and a base.
Aplicaciones Científicas De Investigación
CF3B has been used in various scientific research applications, including organic synthesis, medicinal chemistry, and materials science. In organic synthesis, CF3B can be used as a building block for the synthesis of complex molecules. In medicinal chemistry, CF3B has been investigated as a potential drug candidate for the treatment of cancer, diabetes, and other diseases. In materials science, CF3B has been used as a precursor for the synthesis of boron-containing materials such as boron nitride and boron carbide.
Propiedades
Número CAS |
176976-42-2 |
|---|---|
Nombre del producto |
4Chloro3TrifluoromethoxyphenylboornicAcid |
Fórmula molecular |
C14H25NO11 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




